molecular formula C13H16O4 B12531631 3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 676139-07-4

3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12531631
CAS No.: 676139-07-4
M. Wt: 236.26 g/mol
InChI Key: SDICJRVBVQKPMT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes hydroxymethyl and dimethoxy groups attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydroxymethylation of a naphthalenone derivative, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are crucial to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the dihydronaphthalenone core can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-6,7-dimethoxy-2,3-dihydronaphthalen-1(2H)-one
  • 3-(Hydroxymethyl)-6,7-dimethoxy-1,2-dihydronaphthalen-1(2H)-one

Uniqueness

3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both hydroxymethyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

676139-07-4

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-(hydroxymethyl)-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H16O4/c1-16-12-5-9-3-8(7-14)4-11(15)10(9)6-13(12)17-2/h5-6,8,14H,3-4,7H2,1-2H3

InChI Key

SDICJRVBVQKPMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC(CC2=O)CO)OC

Origin of Product

United States

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